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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)propan-2-amine

CAS No.: 17790-50-0

Cat. No.: B154538

Get Quote

Technical Monograph: 2-(3-
Chlorophenyl)propan-2-amine in Drug Design
Executive Summary
2-(3-Chlorophenyl)propan-2-amine is a specialized tertiary alkyl amine intermediate

distinguished by its gem-dimethyl benzylamine scaffold. Unlike its linear phenethylamine

counterparts (e.g., amphetamine analogs), this molecule possesses a quaternary carbon at the

benzylic position.

In medicinal chemistry, this structural motif is highly valued for two strategic reasons:

Metabolic Blockade: The gem-dimethyl group eliminates benzylic protons, rendering the

position resistant to Cytochrome P450-mediated oxidative deamination or hydroxylation.

Conformational Restriction: The steric bulk of the methyl groups enforces specific torsional

angles (Thorpe-Ingold effect), often locking the pharmacophore into a bioactive

conformation.
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While historically associated with agrochemical synthesis (e.g., dihydropyrrolone herbicides),

its role in pharmaceutical research has expanded as a robust building block for GPCR

modulators (specifically serotonin and histamine receptors) and as a metabolically stable

bioisostere in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Structural Logic[1][2][3]
Core Specifications

Property Specification

IUPAC Name 2-(3-Chlorophenyl)propan-2-amine

Common Synonyms
3-Chloro-α,α-dimethylbenzylamine; 1-(3-

Chlorophenyl)-1-methylethylamine

CAS Registry Number 17790-50-0

Molecular Formula C₉H₁₂ClN

Molecular Weight 169.65 g/mol

pKa (Predicted) ~9.8 (Basic amine)

LogP ~2.4 (Lipophilic, CNS penetrant)

Structural Significance (The "Gem-Dimethyl" Effect)
The defining feature of this intermediate is the quaternary benzylic carbon.

Vs. Phentermine: Phentermine (2-methyl-1-phenylpropan-2-amine) has the gem-dimethyl

group on the beta carbon.

Vs. 3-Chloroamphetamine: Has a single methyl on the beta carbon.

2-(3-Chlorophenyl)propan-2-amine: Has the gem-dimethyl group on the alpha (benzylic)

carbon.

Impact on Drug Design: This structure acts as a metabolic shield. In standard benzylamines,

the benzylic protons are the primary site of metabolic attack (oxidation to the imine/ketone). By
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substituting these protons with methyl groups, the half-life of the resulting pharmacophore is

significantly extended.

Synthetic Methodologies
The synthesis of 2-(3-Chlorophenyl)propan-2-amine typically avoids direct alkylation of

ammonia due to poly-alkylation issues. The industry-standard approach utilizes the Ritter

Reaction, which is scalable and highly selective for tertiary carbinols.

Primary Workflow: The Ritter Reaction
This protocol converts the tertiary alcohol precursor directly to the amine via a carbocation

intermediate.

Precursor: 2-(3-Chlorophenyl)propan-2-ol (obtained via Grignard reaction of 3-

chloroacetophenone + MeMgBr).

Step-by-Step Protocol:
Carbocation Generation:

Reagents: 2-(3-Chlorophenyl)propan-2-ol (1.0 eq), Sulfuric Acid (H₂SO₄, 98%, 2.5 eq).

Solvent: Glacial Acetic Acid or Dichloromethane (DCM).

Condition: Cool precursor solution to 0°C. Add H₂SO₄ dropwise to maintain temperature

<10°C.

Mechanism: Protonation of the hydroxyl group followed by water loss generates the stable

tertiary benzylic carbocation.

Nitrile Addition:

Reagent: Acetonitrile (excess, acts as solvent/reactant) or Sodium Cyanide (hazardous

alternative).

Process: The carbocation is trapped by the nitrile nitrogen to form a nitrilium ion.

Reaction: Stir at 25–40°C for 3–6 hours.
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Hydrolysis (The Critical Step):

Reagent: Water / NaOH.[1]

Process: The intermediate amide (N-[2-(3-chlorophenyl)propan-2-yl]acetamide) is isolated

or hydrolyzed directly.

Deprotection: Reflux with 20% NaOH or HCl/EtOH to cleave the acetyl group.

Note: The gem-dimethyl steric hindrance makes this hydrolysis slower than usual; typically

requires reflux for 12–24h.

Isolation:

Basify to pH >12.

Extract with MTBE or Toluene.

Distill under reduced pressure (bp ~110°C at 10 mmHg) to obtain the free amine.

Visualization: Synthetic Pathway

3-Chloroacetophenone Grignard Addition
(MeMgBr)

2-(3-Chlorophenyl)
propan-2-ol

Ritter Reaction
(H2SO4 / MeCN)

Intermediate
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Alkaline Hydrolysis
(NaOH / Reflux)

2-(3-Chlorophenyl)
propan-2-amine

Click to download full resolution via product page

Caption: Figure 1. Industrial synthesis via Grignard addition followed by Ritter amination.

Pharmaceutical Applications & Causality
Fragment-Based Drug Discovery (FBDD)
In FBDD, this amine serves as a "privileged fragment" for exploring the hydrophobic pockets of

GPCRs.

Target Class: Serotonin (5-HT) and Histamine receptors.
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Mechanism: The 3-chloro substituent provides a halogen bond acceptor capability and

lipophilicity, while the gem-dimethyl amine mimics the bulky tert-butyl group often found in

beta-blockers, but with an amine handle for further functionalization.

Bioisosteric Replacement
Researchers utilize this intermediate to replace unstable benzylic amine moieties in lead

compounds.

Problem: A lead compound with a -CH(Ph)-NH- linkage shows high clearance (rapid

metabolism).

Solution: Incorporate the 2-(3-Chlorophenyl)propan-2-amine scaffold.

Result: The quaternary carbon prevents oxidation, significantly increasing oral bioavailability

(AUC) and half-life (t1/2).

Relationship to Known Pharmacophores
While distinct from Lorcaserin (which uses a 1-methyl-benzazepine scaffold) and Phentermine

(alpha-methyl phenethylamine), this intermediate is crucial for synthesizing hybrid analogs that

combine the metabolic stability of phentermine with the receptor selectivity profile of

chlorophenyl-piperazines.

Comparative Data: Metabolic Stability

Scaffold Type Benzylic Structure
Metabolic Risk
(CYP450)

Estimated t1/2
Impact

Benzylamine Ph-CH₂-NH-R
High (Oxidation to
Imine)

Low

Alpha-Methyl Ph-CH(Me)-NH-R Moderate Medium

| Cumylamine (Target) | Ph-C(Me)₂-NH-R | Negligible (Blocked) | High |

Quality Control & Handling
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Impurity Profiling
When sourcing or synthesizing CAS 17790-50-0, the following impurities must be monitored

using GC-MS or HPLC:

3-Chlorostyrene derivatives: Resulting from elimination of the tertiary alcohol precursor.

N-Acetyl intermediate: Incomplete hydrolysis during the Ritter sequence.

Regioisomers: 2-chloro or 4-chloro isomers (originating from impure 3-chloroacetophenone

starting material).

Safety Protocol (Self-Validating)
Hazard: The free amine is caustic and a severe eye irritant (GHS05).

Storage: Hygroscopic. Store under nitrogen atmosphere to prevent carbonate formation

(reaction with atmospheric CO₂).

Handling: Use only in a fume hood. In case of skin contact, wash with PEG-400/water

mixture (amines are lipophilic; water alone is less effective).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. lookchem.com [lookchem.com]

2. 2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol | C13H20ClNO | CID 445 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. 2-(3-CHLOROPHENYL)PROPAN-2-AMINE HYDROCHLORIDE suppliers &
manufacturers in China [m.chemicalbook.com]

4. 2-Pyridinepropanamide, alpha-(((2E)-3-(4-chlorophenyl)-1-oxo-2-propen-1-yl)amino)-N-(2-
oxo-2-(4-((6-(trifluoromethyl)-4-pyrimidinyl)oxy)-1-piperidinyl)ethyl)-, (alphaS)- |
C29H28ClF3N6O4 | CID 11308045 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Role of 2-(3-Chlorophenyl)propan-2-amine as a
pharmaceutical intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154538/docs#role-of-2-3-chlorophenyl-propan-2-
amine-as-a-pharmaceutical-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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